molecular formula C17H21N3O4 B11460392 6-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)carbonyl]-1,3-dimethylpyrimidine-2,4-dione

6-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)carbonyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B11460392
M. Wt: 331.4 g/mol
InChI Key: AJIZVKSEGCHTKL-UHFFFAOYSA-N
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Description

6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps One common method includes the condensation of 4-methoxybenzoyl chloride with 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
  • 2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE
  • 2-DIMETHYLAMINOMETHYLPHENOL

Uniqueness

6-[(DIMETHYLAMINO)METHYL]-5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of both a dimethylaminomethyl group and a methoxybenzoyl group

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-5-(4-methoxybenzoyl)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O4/c1-18(2)10-13-14(16(22)20(4)17(23)19(13)3)15(21)11-6-8-12(24-5)9-7-11/h6-9H,10H2,1-5H3

InChI Key

AJIZVKSEGCHTKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)CN(C)C

Origin of Product

United States

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